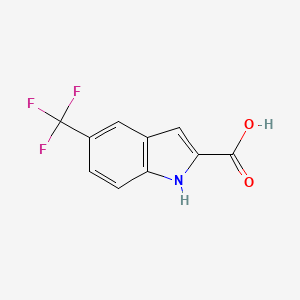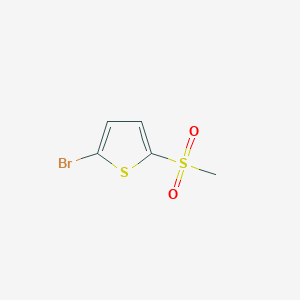
N-(5-Formylpyrimidin-2-YL)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Formylpyrimidin-2-YL)glycine” is a chemical compound with the CAS Number: 915923-65-8. Its molecular weight is 181.15 and its linear formula is C7 H7 N3 O3 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name of “N-(5-Formylpyrimidin-2-YL)glycine” is [(5-formyl-2-pyrimidinyl)amino]acetic acid . The InChI Code is 1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) .Physical And Chemical Properties Analysis
“N-(5-Formylpyrimidin-2-YL)glycine” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Interaction and Derivative Formation : N-(5-Formylpyrimidin-2-YL)glycine, through its interaction with various compounds, can lead to the formation of derivatives such as N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds have been synthesized and characterized using techniques like NMR spectroscopy, chromatography mass-spectrometry, and elemental analysis, indicating their potential for developing biologically active compounds (Zinchenko et al., 2018).
Conformation and Electronic Structure : Studies have been conducted on the conformation and electronic structure of closely related compounds, observing different ring conformations and polarized electronic structures. These compounds also exhibit hydrogen-bonded assembly in zero to three dimensions, which plays a critical role in their structural and functional properties (Acosta et al., 2013).
Biotechnological and Agricultural Applications
Mitochondrial tRNA Components : The compound has been used in the synthesis of native mitochondrial tRNA components. The process involves the reductive amination of 5-formyl-2′,3′-O-isopropylidene(-2-thio)uridine with glycine or taurine esters, highlighting its significance in the biosynthesis of crucial cellular components (Leszczynska et al., 2013).
Glyphosate Resistance : Research in the agricultural sector has focused on engineering the flavoenzyme glycine oxidase to improve glyphosate resistance. Glyphosate is a broad-spectrum herbicide, and modifying glycine oxidase to increase its activity on glyphosate enhances crop resistance to this herbicide. This approach represents a significant stride in biotechnological applications to improve agricultural productivity (Pedotti et al., 2009).
Plant Abiotic Stress Resistance : Glycine derivatives play a role in improving plant resistance to abiotic stresses such as drought, salinity, and extreme temperatures. These organic osmolytes, like glycine betaine and proline, are involved in protecting plants against environmental stresses by maintaining enzyme and membrane integrity and facilitating osmotic adjustment (Ashraf & Foolad, 2007).
Pharmaceutical and Medical Research
Drug Development and Delivery : N-(5-Formylpyrimidin-2-YL)glycine is used in the development of prodrugs, especially in targeted drug delivery systems like colon-specific prodrugs of 5-fluorouracil. These prodrugs are designed to release the active drug specifically in the colon, minimizing systemic side effects and improving therapeutic efficacy (Lee et al., 2001).
Antimicrobial Applications : Glycine and its derivatives, including N-(5-Formylpyrimidin-2-YL)glycine, have been studied for their antimicrobial properties. For instance, glycine's effect on Helicobacter pylori suggests its potential as an antimicrobial agent, either alone or in combination with other antibacterial drugs (Minami et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(5-formylpyrimidin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAADUOECILAHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NCC(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589785 |
Source


|
| Record name | N-(5-Formylpyrimidin-2-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Formylpyrimidin-2-YL)glycine | |
CAS RN |
915923-65-8 |
Source


|
| Record name | N-(5-Formylpyrimidin-2-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

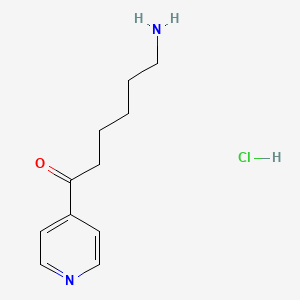
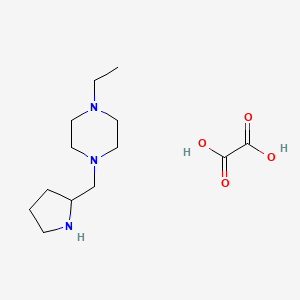
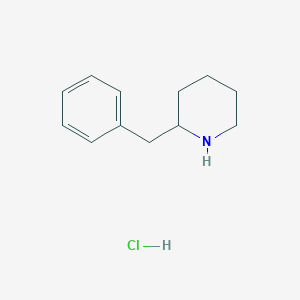
![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)
